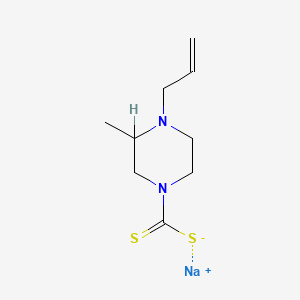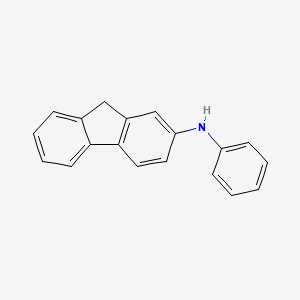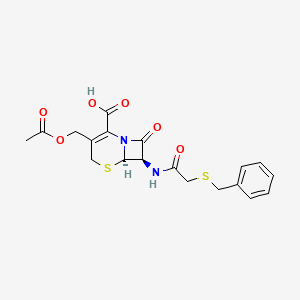
Cephalosporin 7/1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephalosporin 7/1 is a member of the cephalosporin class of β-lactam antibiotics. Cephalosporins are widely used to treat bacterial infections due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Métodos De Preparación
The preparation of cephalosporin compounds typically involves the transformation of cephalosporin C to 7-aminocephalosporanic acid (7-ACA), which serves as a core intermediate for the synthesis of various cephalosporin derivatives . There are two main methods for producing 7-ACA:
Chemical Method: This involves the use of toxic reagents and laborious procedures to remove the D-α-aminoadipoyl side chain from cephalosporin C.
Enzymatic Method: This method is more environmentally friendly and involves the use of cephalosporin C acylase to convert cephalosporin C to 7-ACA in one or two steps.
Análisis De Reacciones Químicas
Cephalosporin 7/1 undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Cephalosporin 7/1 has numerous applications in scientific research:
Mecanismo De Acción
Cephalosporin 7/1 exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell lysis .
Comparación Con Compuestos Similares
Cephalosporin 7/1 can be compared with other cephalosporins such as:
Cephalexin: A first-generation cephalosporin with good activity against Gram-positive bacteria.
Cefuroxime: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin with broad-spectrum activity and resistance to β-lactamase.
This compound is unique due to its specific modifications that enhance its antibacterial activity and stability against β-lactamase enzymes .
Propiedades
Número CAS |
26919-59-5 |
|---|---|
Fórmula molecular |
C19H20N2O6S2 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-benzylsulfanylacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H20N2O6S2/c1-11(22)27-7-13-9-29-18-15(17(24)21(18)16(13)19(25)26)20-14(23)10-28-8-12-5-3-2-4-6-12/h2-6,15,18H,7-10H2,1H3,(H,20,23)(H,25,26)/t15-,18-/m1/s1 |
Clave InChI |
SRTZNSJXPVHBRN-CRAIPNDOSA-N |
SMILES isomérico |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSCC3=CC=CC=C3)SC1)C(=O)O |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSCC3=CC=CC=C3)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
![2-[2-(Ethenyloxy)ethyl]pyridine](/img/structure/B14696791.png)
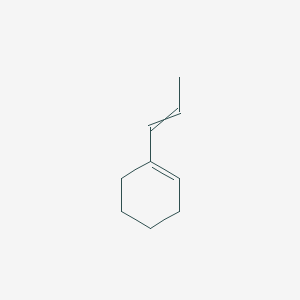
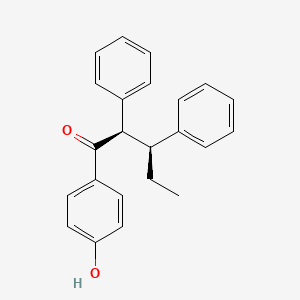
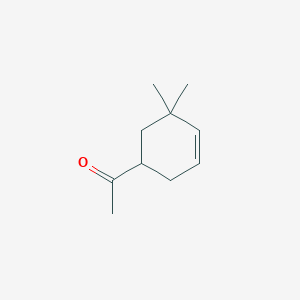
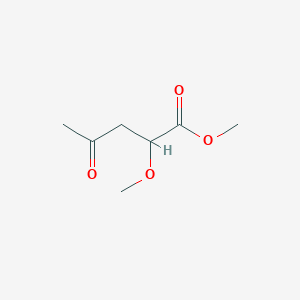
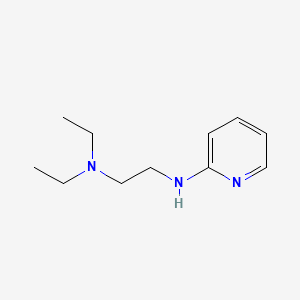
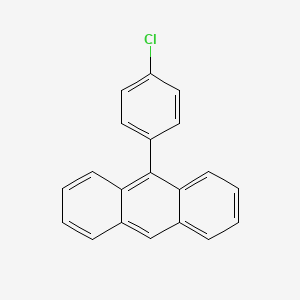
silane](/img/structure/B14696848.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)

